molecular formula C21H17FN4OS2 B2760495 Benzo[d]thiazol-6-yl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1351589-96-2

Benzo[d]thiazol-6-yl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2760495
CAS No.: 1351589-96-2
M. Wt: 424.51
InChI Key: DWSLLCJHILLREN-UHFFFAOYSA-N
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Description

This compound is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . In one study, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The structure of benzothiazole derivatives has been analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed based on their IR, 1H, 13C NMR, and mass spectral data . For instance, one study reported the yield, melting point, and IR max of a benzothiazole derivative .

Scientific Research Applications

Heterocyclic Compounds in Antimicrobial and Antitubercular Activity

  • Antimycobacterial Chemotypes

    The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has been identified as new chemotypes with potential anti-mycobacterial properties. These compounds have shown promising activity against Mycobacterium tuberculosis strains, highlighting their significance in designing new therapeutic agents for tuberculosis (Pancholia et al., 2016).

  • Antimicrobial Resistance and Benzothiazoles

    The study on substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives evaluated for antimicrobial activity and docking properties against antimicrobial targets demonstrates the potential of benzothiazole derivatives in addressing antimicrobial resistance (Anuse et al., 2019).

Applications in Organic Semiconductor and Molecular Docking Studies

  • Organic Semiconductors

    The implementation of benzo[d][1,2,3]thiadiazole derivatives in semiconducting polymers showcases the utilization of these compounds in high-performance optoelectronic devices. This research opens avenues for the application of similar heterocyclic compounds in the field of materials science and electronics (Chen et al., 2016).

  • Molecular Docking on Estrogen and Progesterone Receptors

    The study of benzothiazolopyridine compounds through molecular docking on estrogen and progesterone receptors highlights the potential of these compounds in the development of therapeutic agents for breast cancer, providing a basis for further research into similar compounds for cancer treatment (Shirani et al., 2021).

Future Directions

Benzothiazole derivatives have shown promising results in terms of their anti-tubercular activity . Future research could focus on further optimizing the synthesis process, investigating the mechanism of action, and conducting in-depth safety and hazard analysis. Additionally, the development of benzothiazole derivatives with enhanced anti-tubercular activity could be a potential area of focus .

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4OS2/c22-16-6-2-1-5-15(16)20-25-24-19(29-20)14-4-3-9-26(11-14)21(27)13-7-8-17-18(10-13)28-12-23-17/h1-2,5-8,10,12,14H,3-4,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSLLCJHILLREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)N=CS3)C4=NN=C(S4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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